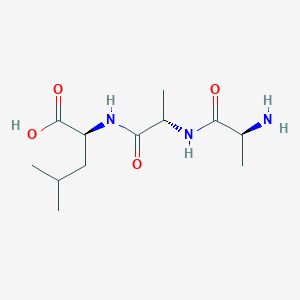
L-Alanyl-L-alanyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-alanyl-L-leucine is a tripeptide composed of three amino acids: two alanine residues and one leucine residue. This compound is part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in medicine, biochemistry, and biotechnology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid resin support. The process begins with the attachment of the C-terminal amino acid (L-leucine) to the resin. Subsequent amino acids (L-alanine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of this compound can also be achieved through biotechnological methods, such as the use of recombinant Escherichia coli expressing specific enzymes. These methods offer advantages in terms of efficiency and scalability. Immobilized cells or enzymes can be used to enhance the stability and productivity of the synthesis process .
化学反応の分析
Types of Reactions
L-Alanyl-L-alanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions, resulting in the release of individual amino acids.
Oxidation and Reduction: The amino acid residues can undergo oxidation or reduction reactions, although these are less common for simple peptides.
Substitution: Functional groups on the amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or pepsin.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) can be employed.
Major Products
The major products of these reactions are typically the individual amino acids (L-alanine and L-leucine) or modified peptides depending on the specific reaction conditions .
科学的研究の応用
L-Alanyl-L-alanyl-L-leucine has several applications in scientific research:
Biochemistry: Used as a model compound to study peptide interactions, folding, and stability.
Medicine: Potential therapeutic applications due to its bioactive properties. Peptides like this compound can be used in drug delivery systems and as therapeutic agents.
Biotechnology: Employed in the development of peptide-based materials and nanostructures for various applications, including tissue engineering and drug delivery
作用機序
The mechanism of action of L-Alanyl-L-alanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like protein synthesis, signal transduction, and cellular metabolism. For example, peptides containing leucine residues are known to activate the mTORC1 pathway, which plays a crucial role in regulating cell growth and metabolism .
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in medicine and biotechnology.
L-Alanyl-L-isoleucine: Similar in structure but with isoleucine instead of leucine.
L-Alanyl-L-alanine: A simpler dipeptide with two alanine residues.
Uniqueness
L-Alanyl-L-alanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of leucine, a branched-chain amino acid, enhances its potential for modulating metabolic pathways and protein synthesis .
特性
CAS番号 |
54865-20-2 |
|---|---|
分子式 |
C12H23N3O4 |
分子量 |
273.33 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H23N3O4/c1-6(2)5-9(12(18)19)15-11(17)8(4)14-10(16)7(3)13/h6-9H,5,13H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t7-,8-,9-/m0/s1 |
InChIキー |
LJTZPXOCBZRFBH-CIUDSAMLSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


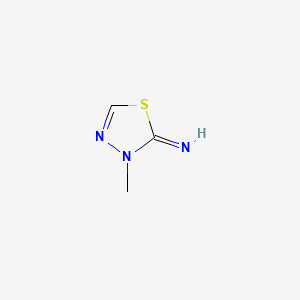
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
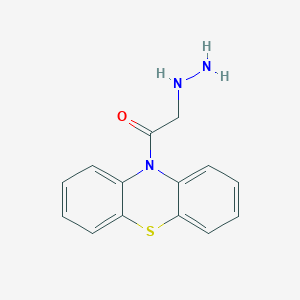
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
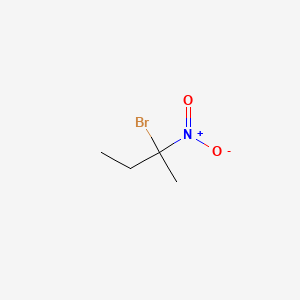
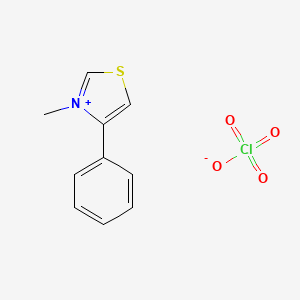
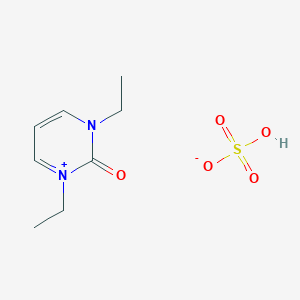
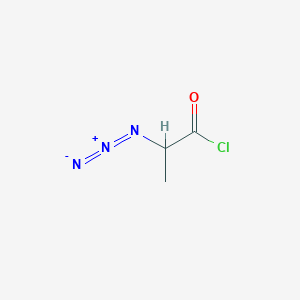
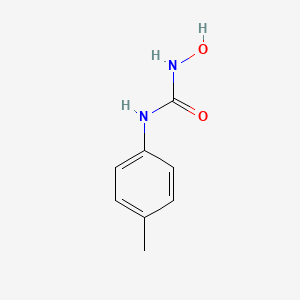
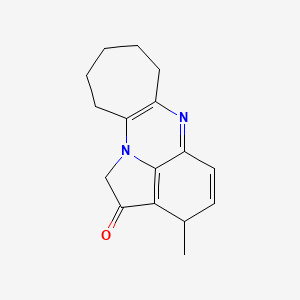
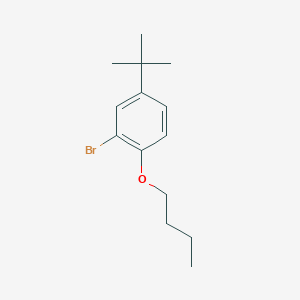

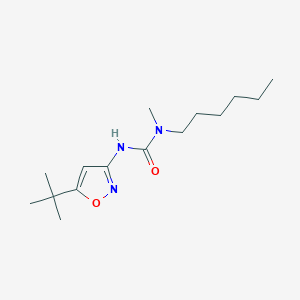
![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
